An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalhydrazide
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophthalhydrazide, with the CAS Registry Number 3682-19-7, is a light yellow crystalline powder recognized primarily as a key intermediate in the synthesis of various organic compounds.[1] Its molecular structure, featuring a nitro group on the phthalhydrazide backbone, imparts specific reactivity and properties that are leveraged in the production of dyes, fluorescent brighteners, and as a precursor in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the known chemical and physical properties of 4-Nitrophthalhydrazide, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are summarized for clarity, and logical workflows are presented using diagrammatic representations.
Chemical and Physical Properties
4-Nitrophthalhydrazide is a stable organic compound under standard conditions. The presence of both a nitro group and a hydrazide moiety makes it a subject of interest for further chemical modifications.
General and Physical Properties
The fundamental identifiers and physical properties of 4-Nitrophthalhydrazide are summarized in the table below. The compound is sparingly soluble in water but exhibits solubility in various organic solvents.[4]
| Property | Value | Reference(s) |
| IUPAC Name | 6-nitro-2,3-dihydrophthalazine-1,4-dione | [4] |
| CAS Number | 3682-19-7 | [4] |
| Molecular Formula | C₈H₅N₃O₄ | [4] |
| Molecular Weight | 207.14 g/mol | [4] |
| Physical Description | Light yellow powder | [4] |
| Melting Point | >300 °C (decomposes) | [5] |
| Boiling Point | 626.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | < 1 mg/mL at 22.8 °C | [4] |
| pKa (Predicted) | 9.30 ± 0.20 | [5] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Nitrophthalhydrazide. Below is a summary of its key spectral features.
1.2.1. Infrared (IR) Spectroscopy The IR spectrum of 4-Nitrophthalhydrazide is characterized by the vibrational frequencies of its functional groups. Key absorptions include those for the N-H stretching of the hydrazide, the C=O stretching of the dione, and the symmetric and asymmetric stretching of the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium | N-H Stretching (Hydrazide) |
| 1670 - 1630 | Strong | C=O Stretching (Amide I) |
| 1560 - 1530 | Strong | Asymmetric NO₂ Stretching |
| 1355 - 1345 | Strong | Symmetric NO₂ Stretching |
| 1620 - 1580 | Medium | C=C Aromatic Ring Stretching |
Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
1.2.2. UV-Visible (UV-Vis) Spectroscopy In a suitable solvent, 4-Nitrophthalhydrazide exhibits characteristic absorption maxima in the UV-Vis region, corresponding to electronic transitions within the molecule. The spectrum for the related 4-nitrophthalic acid shows a maximum absorbance around 240-260 nm.[6]
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~250-270 | Data not available | Methanol/Ethanol | π → π* transitions of the aromatic ring and nitro group |
| ~320-340 | Data not available | Methanol/Ethanol | n → π* transition of the nitro group |
1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific, cited experimental data for 4-Nitrophthalhydrazide is not readily available in the literature, predicted shifts can be inferred from its structure and comparison with its 3-nitro isomer. The aromatic protons would appear as complex multiplets, and the hydrazide protons as a broad singlet.
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
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δ ~11.0-12.0 ppm: (s, 2H, -NH-NH-)
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δ ~8.0-8.5 ppm: (m, 3H, Ar-H)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160-165 ppm: (C=O)
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δ ~120-150 ppm: (Ar-C)
1.2.4. Mass Spectrometry Mass spectrometry confirms the molecular weight of 4-Nitrophthalhydrazide. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺).
| m/z Value | Interpretation |
| 207 | [M]⁺ |
| 208 | [M+H]⁺ |
Reactivity and Stability
4-Nitrophthalhydrazide's reactivity is governed by its functional groups: the nitroaromatic system and the cyclic hydrazide.
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Stability: The compound is stable under normal laboratory conditions but will decompose at temperatures above 300 °C.[5]
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Reactivity Profile: As a nitrated azo derivative, it should be handled with care. Azo, diazo, and azido compounds can be explosive, particularly when sensitized by metal salts or strong acids. It is incompatible with strong oxidizing agents.[4]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This transformation is a key step in the synthesis of luminol analogues and other functionalized molecules.
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Reactions of the Hydrazide Moiety: The N-H protons of the hydrazide are acidic and can be deprotonated by a base. The resulting anion is a key intermediate in chemiluminescence reactions of related compounds like luminol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 4-Nitrophthalhydrazide.
Synthesis of 4-Nitrophthalhydrazide
The synthesis is a two-step process starting from phthalic anhydride, involving nitration to form 4-nitrophthalic acid, followed by condensation with hydrazine.
Step 1: Synthesis of 4-Nitrophthalic Acid from Phthalic Anhydride This procedure is adapted from established methods for the nitration of phthalic anhydride.
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Materials: Phthalic anhydride, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, slowly add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.
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Gradually add phthalic anhydride to the cooled nitrating mixture, ensuring the temperature does not exceed 10-15 °C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated product, a mixture of 3- and 4-nitrophthalic acids, is filtered, washed with cold water, and dried.
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Separation of the 4-nitro isomer is achieved by fractional crystallization from water, as 4-nitrophthalic acid is less soluble than the 3-nitro isomer.
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Step 2: Synthesis of 4-Nitrophthalhydrazide from 4-Nitrophthalic Acid This is a condensation reaction to form the cyclic hydrazide.
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Materials: 4-nitrophthalic acid, hydrazine hydrate or sulfate, triethylene glycol (high-boiling solvent).
-
Procedure:
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In a flask, combine 4-nitrophthalic acid and a slight excess of hydrazine hydrate in triethylene glycol.
-
Heat the mixture under reflux. The temperature should be maintained around 180-200 °C to facilitate the condensation and removal of water.
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After several hours of heating, cool the reaction mixture.
-
Add hot water to the cooled mixture to precipitate the product.
-
Collect the solid 4-Nitrophthalhydrazide by vacuum filtration, wash with water, and dry.
-
Characterization Protocols
Melting Point Determination:
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube with oil bath.
-
Procedure:
-
A small amount of the dried, powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
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A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to obtain an accurate melting point (noting the temperature of initial melting and complete liquefaction). For 4-Nitrophthalhydrazide, decomposition is observed at temperatures above 300 °C.
-
Solubility Determination (Shake-Flask Method):
-
Procedure:
-
Add an excess amount of 4-Nitrophthalhydrazide to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration through a syringe filter (e.g., 0.45 µm).
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Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.
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Potential Applications and Further Research
Role as a Chemical Intermediate
The primary application of 4-Nitrophthalhydrazide is as a versatile chemical intermediate.[3] Its structure allows for straightforward conversion into other valuable compounds.
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Synthesis of Luminol Isomers: Reduction of the nitro group yields 4-aminophthalhydrazide, an isomer of the well-known chemiluminescent compound luminol. This amino derivative can serve as a building block for various dyes and polymers.
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Pharmaceutical Synthesis: The phthalhydrazide core is present in some pharmacologically active molecules. 4-Nitrophthalhydrazide can be a starting material for the synthesis of novel drug candidates.[2]
Chemiluminescence
While its isomer, 3-aminophthalhydrazide (luminol), is famous for its strong blue chemiluminescence upon oxidation in a basic medium, the chemiluminescent properties of 4-Nitrophthalhydrazide and its corresponding amino derivative are not well-documented in the literature. The electronic effect of the substituent on the aromatic ring significantly influences the quantum yield of light emission. It is plausible that the 4-amino derivative may also be chemiluminescent, but likely with different characteristics (e.g., emission wavelength and intensity) compared to luminol. Further research is required to characterize this property.
Electrochemical Behavior
The electrochemical reduction of nitroaromatic compounds is a well-studied process. It is expected that 4-Nitrophthalhydrazide would undergo electrochemical reduction at the nitro group to form a nitro radical anion in a first step, followed by further reduction to hydroxylamine and eventually the amine. The precise reduction potentials would depend on the pH of the medium and the electrode material. This property could be exploited for electrochemical sensing applications or for electrosynthesis.
Safety and Handling
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Hazards: 4-Nitrophthalhydrazide is a nitrated organic compound and should be handled with appropriate care. As with many nitro compounds, it may be combustible. It is classified as an azo compound, which can be explosive under certain conditions.[4]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Nitrophthalhydrazide is a valuable chemical intermediate with well-defined physical properties and predictable reactivity based on its functional groups. While its primary role is in synthesis, particularly as a precursor to amino-functionalized phthalhydrazides for dyes and potential pharmaceutical agents, its own properties, such as potential chemiluminescence and electrochemical activity, remain areas for further investigation. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 3-Nitrophthalhydrazide(3682-15-3) 13C NMR [m.chemicalbook.com]
- 4. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. UV-Vis Spectrum of 4-Nitrophthalic Acid | SIELC Technologies [sielc.com]
